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Compound of Interest

Compound Name: Methyl vinyl sulfide

CAS No.: 1822-74-8

Cat. No.: B156036

Get Quote

Executive Summary
Methyl vinyl sulfide (MVS) represents a fundamental model system for understanding sulfur-

alkene conjugation, a motif prevalent in bioactive metabolites and conducting polymers. Unlike

its oxygen analog (methyl vinyl ether), which adopts a planar cis/trans equilibrium, MVS

exhibits a complex potential energy surface (PES) dominated by a planar syn conformer and a

non-planar gauche (skew) rotamer.

This guide synthesizes theoretical predictions (HF, MP2, DFT) with experimental validation

(Microwave, IR) to establish a definitive conformational profile of MVS. It provides a

standardized computational protocol for researchers analyzing larger organosulfur systems,

emphasizing the critical role of

orbital interactions.

Theoretical Framework
To accurately model MVS, one must account for the diffuse nature of sulfur's electron density

and the subtle balance between steric repulsion and electronic conjugation.
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Computational Methodologies
Ab Initio (MP2/CCSD(T)): Møller-Plesset perturbation theory (MP2) is the gold standard for

this system as it captures electron correlation effects essential for describing the sulfur lone

pair dispersion interactions.

DFT (B3LYP/wB97X-D): Density Functional Theory provides a cost-effective alternative,

though dispersion-corrected functionals (e.g., wB97X-D) are required to accurately predict

the stability of the gauche rotamer.

Basis Sets: A minimum of 6-311++G(d,p) or aug-cc-pVTZ is required.[1] The inclusion of

diffuse functions ("++" or "aug") is non-negotiable due to the high polarizability of the sulfur

atom.

Conformational Analysis
The Potential Energy Surface (PES)
The conformational landscape of MVS is defined by rotation around the

single bond (dihedral angle

= C=C-S-C).

Conformer
Dihedral (

)
Symmetry

Relative
Energy (

)

Stability
Status

Syn (cis) (Planar) kJ/mol Global Minimum

Skew (gauche) (Non-planar) kJ/mol Local Minimum

Anti (trans) (Planar)
N/A (Transition

State)
Saddle Point

Transition State kJ/mol
Rotational

Barrier

Note: Unlike methyl vinyl ether, the planar "trans" form (
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) in MVS is often a saddle point (energy maximum) on the PES, relaxing to the lower-energy
non-planar skew form.

Electronic Drivers of Stability
The dominance of the syn conformer is counter-intuitive if considering sterics alone (methyl vs.

vinyl group). The stability arises from:

Orbital Conjugation (

): The sulfur

lone pair aligns with the vinyl

-system. In the syn conformation, the overlap is maximized, allowing for efficient
delocalization.

Attractive Interactions: A weak non-covalent interaction exists between the vinyl

-hydrogen and the sulfur atom (or methyl hydrogens and the

-system), stabilizing the compact syn geometry.

NBO Analysis: Natural Bond Orbital analysis reveals a strong donor-acceptor interaction (

) worth approximately 15-20 kcal/mol, which is maximized in the planar arrangement.

Experimental Validation
Theoretical models must be grounded in empirical data. The following spectroscopic signatures

validate the syn/skew equilibrium.

Microwave Spectroscopy
Rotational constants confirm the geometry. The syn rotamer is planar, while the skew rotamer

shows distinct tunneling splitting due to the C-S torsion.

Syn Rotational Constants:

GHz,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


GHz,

GHz.

Dipole Moment:

D;

D.

Vibrational Spectroscopy (IR/Raman)
C=C Stretch: The syn conformer exhibits a lower C=C stretching frequency (

cm

) compared to the skew form (

cm

), indicative of stronger conjugation (single-bond character) in the syn form.

Standardized Computational Protocol
For researchers modeling MVS derivatives or bioisosteres, follow this self-validating workflow.

Step-by-Step Workflow
Initial Sampling: Generate a 1D-PES scan rotating the C-S-C=C dihedral from

to

in

increments at the HF/6-31G* level.

Geometry Optimization: Select minima from the scan. Re-optimize using MP2/aug-cc-pVTZ.

Ensure "VeryTight" convergence criteria.

Frequency Analysis: Calculate Hessian matrices to confirm stationary points (0 imaginary

frequencies for minima, 1 for TS).
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Validation: Verify the lowest frequency mode corresponds to the C-S torsion.

NBO Analysis: Perform NBO calculations to quantify

perturbation energies for

interactions.

Solvation Correction: If modeling biological systems, apply a PCM or SMD solvent model

(water/octanol) to check for polarity-induced conformational shifts.

Workflow Diagram
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Start: Structure Build

1. PES Scan (HF/6-31G*)
0° to 180° Dihedral

2. Identify Minima
(Syn & Skew)

3. High-Level Opt
(MP2/aug-cc-pVTZ)

4. Freq Analysis
(Check Imaginary Freqs)

 Imaginary Freq Found

5. NBO Analysis
(n -> pi* Interaction)

 Minima Confirmed

6. Exp. Validation
(Compare Rot. Constants)
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Caption: Logical workflow for determining the conformational minima and electronic stability

factors of methyl vinyl sulfide.

Biological & Application Context
Drug Design (Bioisosteres)
MVS moieties often serve as Michael acceptors in covalent inhibitors (e.g., targeting cysteine

residues in kinases).

Reactivity: The syn conformer is less sterically hindered for nucleophilic attack at the

-carbon.

Metabolism: The exposure of the sulfur lone pair in the skew conformer may dictate

susceptibility to S-oxidation by cytochrome P450 enzymes.

Logic Diagram: Conformation vs. Reactivity
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 Electrophilic Activation

S-Oxidation
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Caption: Causal relationship between MVS conformational states and their distinct chemical

reactivities in biological systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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